N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide
Overview
Description
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatility and stability, making them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide typically involves the reaction of 4-ethoxyaniline with benzotriazole and furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include specific temperatures, solvents, and reaction times to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often focus on optimizing the process for cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds .
Scientific Research Applications
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the furan and ethoxyphenyl groups.
Indole Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide is unique due to its combination of benzotriazole, furan, and ethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-2-25-15-8-6-14(7-9-15)23-21-16-10-5-13(12-17(16)22-23)20-19(24)18-4-3-11-26-18/h3-12H,2H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSIRPKVGQQXIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973003 | |
Record name | N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-35-3 | |
Record name | N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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